![molecular formula C3H5BO2 B15296704 (Prop-1-yn-1-yl)boronic acid](/img/structure/B15296704.png)
(Prop-1-yn-1-yl)boronic acid
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Overview
Description
(Prop-1-yn-1-yl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a propynyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Prop-1-yn-1-yl)boronic acid typically involves the borylation of propyne. One common method is the palladium-catalyzed borylation of propyne using bis(pinacolato)diboron as the boron source. The reaction is carried out under mild conditions, often at room temperature, in the presence of a base such as potassium acetate. The general reaction scheme is as follows:
Propyne+B2(pin)2Pd catalyst(Prop-1-yn-1-yl)boronic acid
Industrial Production Methods
Industrial production of this compound may involve similar borylation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product is crucial and typically involves techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Prop-1-yn-1-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate are common oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes or other reduced boron compounds.
Substitution: Biaryl or alkenyl products, depending on the coupling partner.
Scientific Research Applications
(Prop-1-yn-1-yl)boronic acid, also known as 1-propynylboronic acid, is an organoboron compound with a boronic acid functional group attached to a propynyl chain. Its chemical formula is C3H5BO2, and it has a molar mass of approximately 85.9 g/mol. This compound typically appears as a pale beige solid and has a melting point ranging from 123 to 127 °C. It is very slightly soluble in methanol and chloroform when heated.
Applications in Organic Synthesis
This compound is primarily used in organic synthesis as a reagent. Specifically, it is utilized in Suzuki-Miyaura cross-coupling reactions. Due to its unique structure, it also has potential applications in materials science and catalysis.
Suzuki-Miyaura Cross-Coupling
Boronic acids and borate esters are used as catalysts and reagents in synthetic organic synthesis . The Suzuki-Miyaura cross-coupling reaction is a key application, where a boronic acid is coupled with a halide or pseudohalide in the presence of a palladium catalyst and a base . This reaction is used to form new carbon-carbon bonds .
Catalysis
This compound can form stable complexes with metals, making it valuable in catalysis.
Comparison with Other Boronic Acids
This compound has a terminal alkyne functionality, setting it apart from other boronic acids and allowing for unique reactivity patterns. The table below compares this compound with other boronic acids:
Compound Name | Structure Type | Unique Features |
---|---|---|
(Phenyl)boronic Acid | Arylboronic Acid | More stable and widely used in pharmaceutical applications |
(2-(Prop-1-en-1-yl)phenyl)boronic Acid | Aryl-substituted Boronic Acid | Offers different reactivity profiles due to the alkene moiety |
(3-(Dimethylamino)prop-1-enyl)boronic Acid | Amino-substituted Boronic Acid | Exhibits different biological activities due to the presence of an amino group |
Mechanism of Action
The mechanism of action of (Prop-1-yn-1-yl)boronic acid in various reactions involves the interaction of the boronic acid group with other functional groups or catalysts. In Suzuki-Miyaura coupling, for example, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Another boronic acid with a phenyl group instead of a propynyl group.
Vinylboronic acid: Contains a vinyl group attached to the boronic acid moiety.
Allylboronic acid: Features an allyl group in place of the propynyl group.
Uniqueness
(Prop-1-yn-1-yl)boronic acid is unique due to the presence of the propynyl group, which imparts distinct reactivity and properties compared to other boronic acids. The triple bond in the propynyl group can participate in additional reactions, such as cycloadditions, making it a versatile compound in synthetic chemistry.
Biological Activity
(Prop-1-yn-1-yl)boronic acid, also known as 1-propynylboronic acid, is an organoboron compound characterized by a boronic acid functional group attached to a propynyl chain. Its chemical formula is C3H7BO2 with a molar mass of approximately 85.9 g/mol. This compound appears as a pale beige solid with a melting point ranging from 123 to 127 °C and exhibits limited solubility in common solvents such as methanol and chloroform when heated.
The unique structure of this compound, particularly its terminal alkyne functionality, allows for distinct reactivity patterns, making it valuable in organic synthesis and potential applications in materials science and catalysis.
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of this compound. In vitro assessments demonstrated significant free radical scavenging capabilities, with an IC50 value of 0.14 ± 0.01 µg/mL using the DPPH method. This indicates its potential utility in formulations aimed at combating oxidative stress .
Antibacterial Activity
The compound has also shown promising antibacterial effects. It was effective against Escherichia coli (ATCC 25922), with a minimum inhibitory concentration (MIC) determined at 6.50 mg/mL. This suggests that this compound could be explored for applications in antimicrobial therapies .
Anticancer Properties
In terms of anticancer activity, this compound exhibited a high cytotoxic effect on the MCF-7 cancer cell line with an IC50 value of 18.76 ± 0.62 µg/mL, while showing no toxic effects on healthy cell lines. This selective toxicity underscores its potential as a therapeutic agent in cancer treatment .
Enzyme Inhibition
The compound also demonstrates enzyme inhibition capabilities:
- Acetylcholinesterase : IC50 = 115.63 ± 1.16 µg/mL
- Butyrylcholinesterase : IC50 = 3.12 ± 0.04 µg/mL
- Antiurease : IC50 = 1.10 ± 0.06 µg/mL
- Antithyrosinase : IC50 = 11.52 ± 0.46 µg/mL
These results indicate that this compound could serve as a lead compound for developing inhibitors against these enzymes, which are relevant in various biological processes .
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Unique Features |
---|---|---|
(Phenyl)boronic Acid | Arylboronic Acid | More stable and widely used in pharmaceutical applications |
(2-(Prop-1-en-1-yl)phenyl)boronic Acid | Aryl-substituted Boronic Acid | Offers different reactivity profiles due to the alkene moiety |
(3-(Dimethylamino)prop-1-enyl)boronic Acid | Amino-substituted Boronic Acid | Exhibits different biological activities due to amino group presence |
The comparison highlights that while other boronic acids have established applications, the unique terminal alkyne functionality of this compound may confer distinct biological activities not observed in other derivatives.
Study on Antioxidant and Antimicrobial Cream Formulation
A study focused on formulating a cream containing this compound assessed its biological activities, including antioxidant and antimicrobial properties. The formulation showed no significant histological changes compared to control groups, indicating its safety for dermatological use while retaining effective biological activity .
Review of Boron Compounds in Medicinal Chemistry
A comprehensive review discussed the increasing interest in boron-containing compounds like this compound due to their diverse biological activities, including anticancer and antibacterial properties. The review noted that modifications to bioactive molecules by incorporating boronic acids can enhance selectivity and pharmacokinetic profiles, making them valuable in drug development .
Properties
Molecular Formula |
C3H5BO2 |
---|---|
Molecular Weight |
83.88 g/mol |
IUPAC Name |
prop-1-ynylboronic acid |
InChI |
InChI=1S/C3H5BO2/c1-2-3-4(5)6/h5-6H,1H3 |
InChI Key |
BHEPPRJROHTIQA-UHFFFAOYSA-N |
Canonical SMILES |
B(C#CC)(O)O |
Origin of Product |
United States |
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